molecular formula C22H26N2O2 B6912078 N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide

N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide

Cat. No.: B6912078
M. Wt: 350.5 g/mol
InChI Key: ACLRZHPSUGAMQB-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-2-20(17-9-5-3-6-10-17)21(25)23-19-13-15-24(16-14-19)22(26)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLRZHPSUGAMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The benzoyl group can be introduced through acylation reactions using benzoyl chloride and a suitable base. The phenylbutanamide moiety is then attached via amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Thionyl chloride, sodium hydride

Major Products Formed

Scientific Research Applications

N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity. This can lead to various physiological effects, such as pain relief or anti-inflammatory responses. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with opioid receptors or other neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-furamide
  • N-(1-benzylpiperidin-4-yl)acetohydrazide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness

N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable molecule for drug discovery and development .

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